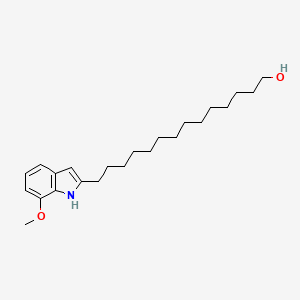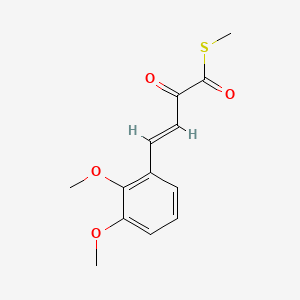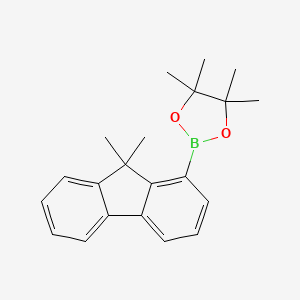
2-(9,9-Dimethyl-9H-fluoren-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(9,9-Diméthyl-9H-fluorén-1-yl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane est un composé organoboronique qui a suscité un intérêt considérable dans le domaine de l'électronique organique et de la science des matériaux. Ce composé est particulièrement reconnu pour son rôle dans la synthèse des diodes électroluminescentes organiques (OLED) et d'autres matériaux avancés en raison de ses propriétés structurales et électroniques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(9,9-Diméthyl-9H-fluorén-1-yl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane implique généralement la réaction du 9,9-diméthyl-9H-fluorène avec un dérivé d'acide boronique. Une méthode courante comprend l'utilisation de réactions de couplage croisé catalysées par le palladium, telles que le couplage de Suzuki-Miyaura, où le 9,9-diméthyl-9H-fluorène est mis à réagir avec le bis(pinacolato)diboron en présence d'un catalyseur au palladium et d'une base .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et la capacité d'évolutivité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(9,9-Diméthyl-9H-fluorén-1-yl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane subit diverses réactions chimiques, notamment :
Oxydation : Le centre du bore peut être oxydé pour former des acides boroniques ou des borates.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le centre du bore est remplacé par d'autres nucléophiles.
Réactions de couplage : Il est couramment utilisé dans les réactions de couplage croisé, telles que le couplage de Suzuki-Miyaura, pour former des liaisons carbone-carbone.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.
Substitution : Nucléophiles tels que les amines ou les alcools.
Réactions de couplage : Catalyseurs au palladium, bases telles que le carbonate de potassium et solvants tels que le toluène ou l'éthanol.
Principaux produits
Oxydation : Acides boroniques ou borates.
Substitution : Différents fluorènes substitués.
Réactions de couplage : Composés biaryliques ou autres molécules organiques complexes.
Applications de la recherche scientifique
Le 2-(9,9-Diméthyl-9H-fluorén-1-yl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes et de polymères.
Médecine : Étudié pour une utilisation dans les systèmes d'administration de médicaments et les outils de diagnostic.
Industrie : Composant essentiel dans la production d'OLED et d'autres matériaux électroniques.
Mécanisme d'action
Le mécanisme d'action du 2-(9,9-Diméthyl-9H-fluorén-1-yl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane implique sa capacité à former des liaisons bore-carbone stables, qui sont cruciales dans diverses réactions de couplage. Le centre du bore agit comme un acide de Lewis, facilitant la formation de nouvelles liaisons avec les nucléophiles. Cette propriété est exploitée dans la synthèse de molécules organiques complexes et de matériaux.
Applications De Recherche Scientifique
2-(9,9-Dimethyl-9H-fluoren-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for use in drug delivery systems and diagnostic tools.
Industry: Key component in the production of OLEDs and other electronic materials.
Mécanisme D'action
The mechanism of action of 2-(9,9-Dimethyl-9H-fluoren-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds, which are crucial in various coupling reactions. The boron center acts as a Lewis acid, facilitating the formation of new bonds with nucleophiles. This property is exploited in the synthesis of complex organic molecules and materials.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide (9,9-diméthyl-9H-fluorén-2-yl)boronique
- 2-(9,9-Diméthyl-9H-fluorén-1-yl)benzaldéhyde
Unicité
Par rapport aux composés similaires, le 2-(9,9-Diméthyl-9H-fluorén-1-yl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane offre des avantages uniques en termes de stabilité et de réactivité. Sa partie tétraméthyl-dioxaborolane assure une stabilité et une solubilité accrues, ce qui le rend particulièrement utile dans les applications industrielles et la synthèse de matériaux avancés .
Propriétés
Formule moléculaire |
C21H25BO2 |
|---|---|
Poids moléculaire |
320.2 g/mol |
Nom IUPAC |
2-(9,9-dimethylfluoren-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H25BO2/c1-19(2)16-12-8-7-10-14(16)15-11-9-13-17(18(15)19)22-23-20(3,4)21(5,6)24-22/h7-13H,1-6H3 |
Clé InChI |
KPFDMBJUDXERLM-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=CC=CC=C4C3(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


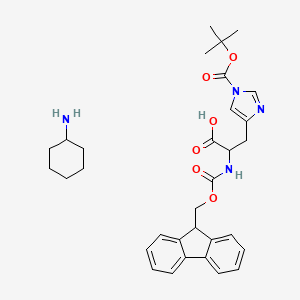
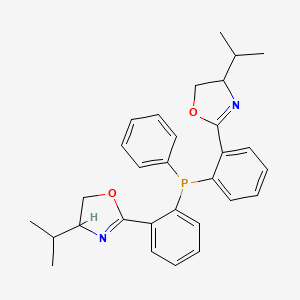
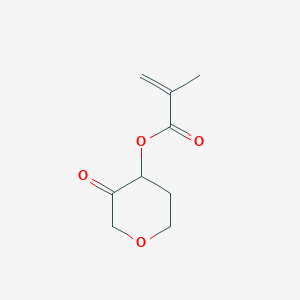
![2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium](/img/structure/B12517034.png)
![2,5-Dithiabicyclo[2.2.0]hexane](/img/structure/B12517044.png)
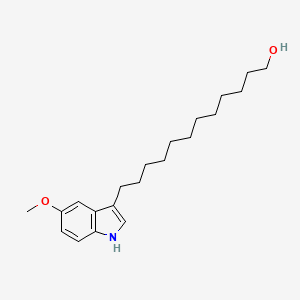

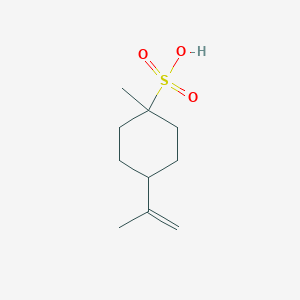
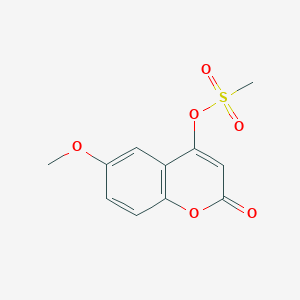
![6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12517080.png)
![Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12517087.png)
![N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12517095.png)
